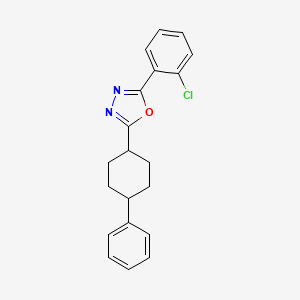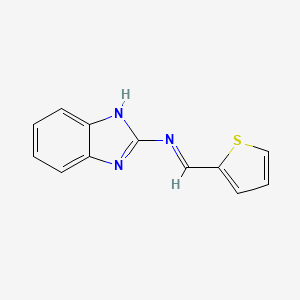![molecular formula C14H10BrN3OS B5708894 6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5708894.png)
6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. This compound has unique structural features that make it a promising candidate for the development of novel therapeutics.
Aplicaciones Científicas De Investigación
6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been tested for its anti-inflammatory activity, and the results suggest that it has potential as a therapeutic agent for inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of 6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol is not fully understood. However, it is believed to interact with specific targets in the body, leading to its biological activity. The compound has been shown to inhibit the activity of certain enzymes, which play a critical role in cancer cell growth. It has also been shown to modulate the immune response, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol in lab experiments is its unique structural features, which make it a promising candidate for the development of novel therapeutics. The compound has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol. One direction is to further investigate its mechanism of action and identify specific targets in the body. Another direction is to optimize the synthesis method to obtain higher yields of the compound with improved solubility. Additionally, further studies are needed to evaluate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Finally, the compound could be further modified to improve its pharmacokinetic properties, such as bioavailability and half-life, to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol involves the reaction of 4-bromobenzaldehyde, thiosemicarbazide, and ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a series of steps, including the formation of a Schiff base, cyclization, and condensation, resulting in the formation of the final product. The synthesis method has been optimized to obtain high yields of the compound with high purity.
Propiedades
IUPAC Name |
11-(4-bromophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c15-9-3-1-8(2-4-9)11-7-12-16-10-5-6-20-13(10)14(19)18(12)17-11/h1-4,7,17H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLVIFHHPYFPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C3C=C(NN3C2=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-tetrazol-1-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5708817.png)




![3,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5708873.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5708877.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline](/img/structure/B5708883.png)
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5708901.png)
![5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5708906.png)



![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5708934.png)